molecular formula C10H9NO3S B11882721 4-Methylquinoline-8-sulfonic acid CAS No. 227278-08-2

4-Methylquinoline-8-sulfonic acid

Cat. No.: B11882721
CAS No.: 227278-08-2
M. Wt: 223.25 g/mol
InChI Key: DHXJBLUOTVQQOM-UHFFFAOYSA-N
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Description

4-Methylquinoline-8-sulfonic acid is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. This compound is characterized by the presence of a methyl group at the 4th position and a sulfonic acid group at the 8th position on the quinoline ring. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylquinoline-8-sulfonic acid can be achieved through various methods. One common approach involves the sulfonation of 4-methylquinoline using sulfuric acid or chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of catalysts such as magnesium chloride or cupric nitrate can further optimize the reaction conditions, leading to higher purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methylquinoline-8-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

4-Methylquinoline-8-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylquinoline-8-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group enhances the compound’s solubility and reactivity, allowing it to interact with enzymes and proteins. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Methylquinoline-8-sulfonic acid is unique due to the presence of both the methyl and sulfonic acid groups, which confer distinct chemical and biological properties.

Properties

CAS No.

227278-08-2

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

4-methylquinoline-8-sulfonic acid

InChI

InChI=1S/C10H9NO3S/c1-7-5-6-11-10-8(7)3-2-4-9(10)15(12,13)14/h2-6H,1H3,(H,12,13,14)

InChI Key

DHXJBLUOTVQQOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=NC=C1)S(=O)(=O)O

Origin of Product

United States

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